1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine
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Overview
Description
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a tetrahydropyrimidine ring substituted with a 4-chlorophenyl group, a methyl group, and a nitro group. Its distinct chemical structure makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with methylamine and nitroethane in the presence of a base can lead to the formation of the desired tetrahydropyrimidine ring. Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential anticonvulsant activity may be attributed to its ability to modulate ion channels and neurotransmitter receptors in the brain. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The molecular pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydroquinoline: This compound has a quinoline ring instead of a pyrimidine ring, which may result in different biological activities and reactivity.
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydroisoquinoline: The isoquinoline ring system provides a different structural framework, potentially leading to variations in pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.
Properties
CAS No. |
22461-96-7 |
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Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methyl-5-nitro-2,4-dihydropyrimidine |
InChI |
InChI=1S/C11H12ClN3O2/c1-13-6-11(15(16)17)7-14(8-13)10-4-2-9(12)3-5-10/h2-5,7H,6,8H2,1H3 |
InChI Key |
VFDGKQKAMUZJFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=CN(C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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